molecular formula C10H14N2O B2944826 N-(2-aminoethyl)-2-phenylacetamide CAS No. 15070-17-4

N-(2-aminoethyl)-2-phenylacetamide

Cat. No.: B2944826
CAS No.: 15070-17-4
M. Wt: 178.235
InChI Key: ZIMOHSZCIYGHAR-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-phenylacetamide is an organic compound that features an amide functional group attached to a phenyl ring and an aminoethyl side chain

Scientific Research Applications

N-(2-aminoethyl)-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

Target of Action

N-(2-aminoethyl)-2-phenylacetamide, also known as AEMA, is a monomer used in polymerization reactions . The primary targets of AEMA are nucleic acids, where it is used in the synthesis of polymers for nucleic acid complexation and composite formation .

Mode of Action

AEMA interacts with its targets (nucleic acids) through a process known as radical copolymerization . This process involves the formation of covalent bonds between the AEMA monomer and the nucleic acid targets, resulting in the formation of a polymer. The polymer can then interact with other molecules, leading to changes in the biochemical environment .

Biochemical Pathways

For example, the polymers formed can interact with other molecules, potentially affecting their function and leading to downstream effects .

Pharmacokinetics

The metabolism and excretion of AEMA are likely to depend on the specific biochemical pathways it affects .

Result of Action

The molecular and cellular effects of AEMA’s action are largely dependent on the specific nucleic acids it targets and the polymers it forms. These effects can include changes in gene expression, protein function, and cellular processes .

Action Environment

The action, efficacy, and stability of AEMA can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the rate of polymerization and the stability of the formed polymers . Additionally, the presence of other molecules can influence the interaction of AEMA with its targets .

Safety and Hazards

The safety and hazards associated with “N-(2-aminoethyl)-2-phenylacetamide” would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. As a general rule, compounds containing amide groups can pose hazards due to their potential reactivity .

Future Directions

The study of “N-(2-aminoethyl)-2-phenylacetamide” and similar compounds could have interesting implications in various fields, such as medicinal chemistry, materials science, and environmental science .

Biochemical Analysis

Biochemical Properties

N-(2-aminoethyl)-2-phenylacetamide has been shown to interact with various enzymes, proteins, and other biomolecules . These interactions can lead to significant morphological, biochemical, and biomechanical alterations in the extracellular matrix (ECM) .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, this compound shows changes in its effects in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with ethylenediamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. A common method involves the use of coupling reagents such as carbodiimides to activate the carboxylic acid group, followed by the addition of ethylenediamine .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or nitriles.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-aminoethyl)-2-phenylacetamide is unique due to its specific combination of an amide group, a phenyl ring, and an aminoethyl side chain. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in various synthetic pathways .

Properties

IUPAC Name

N-(2-aminoethyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-6-7-12-10(13)8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMOHSZCIYGHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The procedure of Example IX was repeated in all essential details to produce the above compound, except that equivalent amounts of ethylenediamine and ethyl phenylacetate were substituted for 1,2-diamino-2-methylpropane and ethyl acetate, respectively. The product, which was identified by NMR and IR spectroscopy, had a melting point of 37°-38° C.
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